molecular formula C16H22Cl2Zr B574208 Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride CAS No. 168192-11-8

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride

Cat. No. B574208
CAS RN: 168192-11-8
M. Wt: 376.476
InChI Key: GKFSPWMTVLCETR-UHFFFAOYSA-L
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Description

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is an organometallic compound . It is used for stereoselective glycosidation and in the catalyzed transamidation of primary amides with amines . It can also be used to prepare the Negishi reagent, in oxidative cyclisation reactions .


Synthesis Analysis

The synthesis of bis(alkyl cyclopentadienyl) metallocenes involves reacting cyclopentadienyl Grignard with an alkyl halide . The resulting alkyl cyclopentadiene can then be converted to a bis(n-alkyl cyclopentadienyl) Group IV metal dihalide .


Molecular Structure Analysis

The molecular formula of Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is C16H22Cl2Zr . Unfortunately, the specific structure details are not available in the search results.


Chemical Reactions Analysis

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is a highly reactive and selective catalyst . It exhibits excellent thermal stability and solubility in organic solvents, making it invaluable in various organic chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride include a melting point range of 180.5-184 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

InChI

InChI=1S/2C8H11.2ClH.Zr/c2*1-3-8-6-4-5-7(8)2;;;/h2*4-6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFSPWMTVLCETR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C]1[CH][CH][CH][C]1C.CC[C]1[CH][CH][CH][C]1C.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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